N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide
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Overview
Description
N-(1-{N’-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its biological activities, including antiviral and anticancer properties.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: May be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing biological processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its antiviral properties.
Indole-3-carbinol: Investigated for its anticancer effects.
Properties
Molecular Formula |
C24H22N4O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide |
InChI |
InChI=1S/C24H22N4O5S/c1-16(23(29)27-26-22-20-10-6-7-11-21(20)25-24(22)30)28(34(2,31)32)17-12-14-19(15-13-17)33-18-8-4-3-5-9-18/h3-16,25,30H,1-2H3 |
InChI Key |
ZZTIVBGMJSXPES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N=NC1=C(NC2=CC=CC=C21)O)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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